molecular formula C10H14N4 B12287174 4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile

4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile

Cat. No.: B12287174
M. Wt: 190.25 g/mol
InChI Key: UBWFEXYOUKSHGB-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring, and a nitrile group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 1-methyl-1H-pyrazole with a piperidine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or substituted nitriles.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acid epoxides . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile is unique due to its specific combination of a pyrazole ring, piperidine ring, and nitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)piperidine-4-carbonitrile

InChI

InChI=1S/C10H14N4/c1-14-7-9(6-13-14)10(8-11)2-4-12-5-3-10/h6-7,12H,2-5H2,1H3

InChI Key

UBWFEXYOUKSHGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2(CCNCC2)C#N

Origin of Product

United States

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